花冠

描述

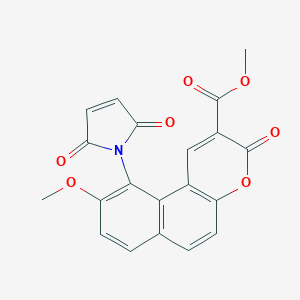

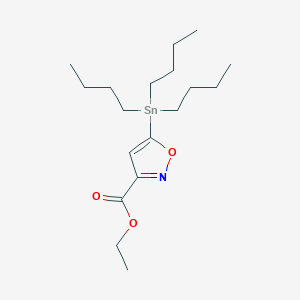

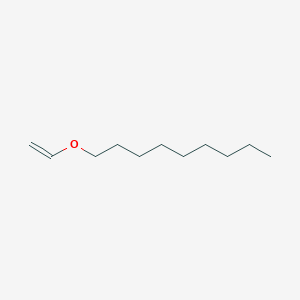

Corollin is a naturally occurring compound found in plants, fungi, and bacteria. It is a small molecule that is capable of binding to certain proteins and enzymes in the body, leading to a variety of physiological and biochemical effects. Corollin has been studied extensively in the laboratory, with a number of potential applications in both medical and industrial fields. In

科学研究应用

转化研究和护理科学:本文讨论了将基础医疗保健科学研究转化为临床实践(称为转化研究)的重要性。护士科学家使用来自临床环境的数据来为他们的研究提供信息,强调科学发现的实际应用 (Grady, 2010)。

逻辑综合的电路分区:在这项研究中,介绍了一种基于重新会聚扇出分析的电路分区方法。将“花冠”(定义为一组重叠的重新会聚扇出区域)的概念用于重新合成电路,显示出各种基准的改进 (Dey, Brglez, & Kedem, 1991)。

电子控制发动机试验台设计:本文介绍了使用丰田卡罗拉 5A-FE 发动机的汽车发动机电子控制仿真试验台的设计。该试验台可用于汽车电子控制理论和故障诊断的研究和培训 (赵文龙,2010)。

桔梗中花粉传递效率:这项研究调查了桔梗中较大的花冠宽度如何增加大黄蜂授粉的雄性生殖成功率,展示了一种与传粉者相关的自然选择机制 (小林、井上和加藤,1997)。

植物激素和花冠生长:这项研究探讨了植物激素在百日菊射线花花冠生长中的作用。该研究发现赤霉素活性是花冠生长的关键,几乎不涉及多种激素相互作用 (Koning, 1984)。

牵牛花组织中乙烯释放和衰老:本文探讨了牵牛花中衰老与乙烯产生之间的关系。该研究使用花冠肋段来研究乙烯生成如何成为花组织中衰老过程的一部分 (Kende & Hanson, 1976)。

免疫突触外缘的富含 CD2 的区室:该研究发现人类 T 细胞中免疫突触边缘有一个“CD2 花冠”,它放大了仅 T 细胞受体的活性磷酸化激酶,表明其在免疫反应中增强和整合信号中的作用 (Demetriou 等人,2020)。

属性

IUPAC Name |

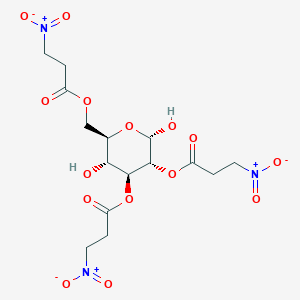

[(2R,3R,4S,5R,6S)-3,6-dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O15/c19-9(1-4-16(24)25)30-7-8-12(22)13(32-10(20)2-5-17(26)27)14(15(23)31-8)33-11(21)3-6-18(28)29/h8,12-15,22-23H,1-7H2/t8-,12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHIJIKPDBEMSE-WMNSZERYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979697 | |

| Record name | 2,3,6-Tris-O-(3-nitropropanoyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Corollin | |

CAS RN |

63461-31-4 | |

| Record name | α-D-Glucopyranose, 2,3,6-tris(3-nitropropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63461-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Glucopyranose, 2,3,6-tris(3-nitropropanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063461314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Tris-O-(3-nitropropanoyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Corollin and where is it found?

A: Corollin is a naturally occurring compound identified as a 3-nitropropanoyl-d-glucopyranose. It was first discovered in the plant Coronilla varia [] and later isolated from Indigofera carlesii, a plant traditionally used in Chinese medicine [].

Q2: Why is Corollin considered significant in the context of Indigofera carlesii?

A: Research indicates that Corollin, along with two other compounds, 3-nitropropionic acid and coronarian, is likely responsible for the toxicity observed with Indigofera carlesii []. This discovery is crucial as Indigofera carlesii is often used as a substitute for the traditional Chinese medicine "Shandougen." Understanding the toxicity profile of Indigofera carlesii is vital for ensuring its safe use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)